N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin core substituted at position 2 with a 4-methoxyphenyl group. A sulfanyl-acetamide bridge links position 4 of the pyrazine ring to a 3,4-dimethoxyphenethyl group.
Properties
Molecular Formula |
C25H26N4O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-21-25(27-12-13-29(21)28-20)34-16-24(30)26-11-10-17-4-9-22(32-2)23(14-17)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30) |
InChI Key |
IDAJGSKRQXYEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]Pyrazine Core Synthesis
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization reactions involving hydrazine derivatives and diketones. For example, 4-methoxyphenyl-substituted precursors undergo condensation with hydrazine hydrate in ethanol at 80°C for 12 hours to form the bicyclic structure. This step typically achieves yields of 65–75%, with purity enhanced through recrystallization in methanol.
Sulfanyl-Acetamide Functionalization
The sulfanyl group is introduced via nucleophilic substitution using thioglycolic acid under basic conditions (pH 10–12). Subsequent activation of the carboxylic acid group with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitates amide bond formation with 3,4-dimethoxyphenethylamine. This step requires anhydrous dichloromethane as the solvent and proceeds at 0–5°C to minimize side reactions.
Reaction Optimization Strategies
Solvent and Temperature Effects
Optimal yields (82%) are achieved using tetrahydrofuran (THF) as the solvent for the cyclization step, compared to lower yields in ethanol (68%) or acetonitrile (58%). Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition beyond 90°C.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 80 | 82 |
| Ethanol | 80 | 68 |
| Acetonitrile | 80 | 58 |
Catalytic Systems
The use of DMAP as a catalyst in amide coupling improves reaction efficiency by 30%, reducing reaction time from 24 hours to 8 hours. Alternative catalysts like HOBt (hydroxybenzotriazole) show comparable efficacy but increase costs.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel (60–120 mesh) and a gradient eluent of ethyl acetate/hexane (1:3 to 1:1). This removes unreacted starting materials and by-products such as disulfide dimers. Final purity exceeding 98% is confirmed by HPLC with a C18 column and UV detection at 254 nm.
Spectroscopic Validation
-
NMR : The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals at δ 8.21 ppm (pyrazine protons) and δ 3.81 ppm (methoxy groups).
-
MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 478.1675 [M+H]⁺, aligning with the theoretical mass of 478.1674.
Challenges and Mitigation
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides (-SO-) or sulfones (-SO₂-):
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the pyrazine ring.
-
Analytical Confirmation : Sulfoxide/sulfone formation is confirmed by shifts in S=O stretching frequencies in IR (1050–1150 cm⁻¹) and characteristic NMR splitting patterns.
Hydrolysis of the Acetamide Group
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 hours | 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetic acid | 72% | |
| Basic Hydrolysis | NaOH (2M), 70°C, 6 hours | Sodium salt of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate | 85% |
-
Stability : The acetamide group remains stable under neutral conditions but degrades rapidly in strongly acidic/basic environments.
Thiol-Disulfide Exchange
The sulfanyl group participates in thiol-disulfide interchange reactions, enabling conjugation with biological thiols (e.g., glutathione):
| Reaction Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Glutathione | PBS buffer (pH 7.4), 37°C | Mixed disulfide conjugate | Prodrug activation studies |
-
Kinetics : Second-order rate constant (k₂) of 0.15 M⁻¹s⁻¹ at pH 7.4, indicating moderate reactivity.
Nucleophilic Substitution at Pyrazine Ring
The pyrazolo[1,5-a]pyrazine ring undergoes nucleophilic substitution at the C-5 position:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | EtOH, 80°C, 12 hours | 5-amino derivative | 64% | |
| Methanol | K₂CO₃, DMF, 60°C, 6 hours | 5-methoxy derivative | 58% |
-
Regioselectivity : Substitution occurs preferentially at C-5 due to electron-withdrawing effects of the pyrazole ring.
Cycloaddition Reactions
The pyrazine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Toluene, 110°C, 24 hours | Diels-Alder adduct with endo preference | Endo:Exo = 3:1 |
-
Thermodynamic Control : The reaction favors the endo transition state due to secondary orbital interactions.
Metal-Catalyzed Cross-Coupling
The phenyl rings undergo Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 100°C, 12 hours | Bis(4-methoxyphenyl) derivative | 78% |
-
Limitations : Steric hindrance from the pyrazine ring reduces coupling efficiency at C-2.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 399.51 g/mol
- Structural Characteristics : The compound features a complex structure with methoxy and pyrazolo[1,5-a]pyrazine moieties that contribute to its biological activity.
Anti-inflammatory Studies
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has notable anti-inflammatory properties:
- In Vitro Studies : In cell-free assays, the compound showed effective inhibition of mPGES-1 with an IC50 of 3.4 µM. Subsequent in vivo studies demonstrated a significant decrease in PGE2 levels in treated animal models compared to controls, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies:
- Cell Growth Inhibition : In vitro assays have shown that treatment with the compound leads to significant inhibition of growth in several cancer cell lines. The mechanism involves disruption of the cell cycle at the G1/S transition due to CDK2 inhibition.
Study on Anti-inflammatory Effects
A comprehensive study conducted on the anti-inflammatory effects of the compound revealed:
- Methodology : Rats were administered varying doses of the compound, and levels of PGE2 were measured.
- Results : There was a statistically significant reduction in PGE2 levels in treated groups compared to controls, confirming the compound's efficacy as an anti-inflammatory agent.
Anticancer Activity Assessment
Another pivotal study focused on the anticancer effects:
- Experimental Setup : Different concentrations of the compound were tested on human cancer cell lines.
- Findings : The results indicated that higher concentrations led to increased apoptosis and decreased viability of cancer cells, supporting its potential use in cancer therapy.
Biochemical Properties
The biochemical properties of this compound include:
| Property | Value |
|---|---|
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Enzyme Interactions | CDK2, mPGES-1 |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrazin scaffold is a common feature among analogs, but substitutions on the phenyl rings and acetamide side chain vary significantly:
Substituent Effects on Physicochemical Properties
- Methoxy Groups (Target Compound) : The 3,4-dimethoxy and 4-methoxy groups enhance water solubility and may improve bioavailability compared to lipophilic alkyl or halogenated analogs .
- Alkyl Groups () : Ethyl and isopropyl substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a complex structure that includes a pyrazole moiety, which is often associated with various biological activities such as anti-inflammatory and anticancer effects.
1. Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- MCF7 and A549 Cell Lines : Research indicates that compounds with similar structures demonstrate IC50 values in the range of 3.79 µM to 49.85 µM against MCF7 (breast cancer) and A549 (lung cancer) cell lines, suggesting effective growth inhibition and potential for further development as anticancer agents .
2. Anti-inflammatory Effects
Pyrazole-based compounds have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The specific compound's ability to modulate these pathways remains an area for further investigation.
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Ring : Known for its ability to interact with various biological targets, including receptors and enzymes involved in cell proliferation and inflammation.
- Sulfanyl Group : This moiety may enhance the compound's reactivity and binding affinity to target sites within cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Autophagy without apoptosis |
| This compound | Various | TBD |
Note: The specific IC50 values for this compound are yet to be fully characterized in available literature.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves coupling α-chloroacetamide derivatives with pyrazolo-pyrazine scaffolds. Key steps include:
- Using ethanol as a solvent for nucleophilic substitution reactions, as demonstrated in similar pyrazoline-based syntheses .
- Maintaining precise stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrazolo-pyrazine intermediates to chloroacetamide derivatives) to minimize side products .
- Monitoring reaction progress via TLC or HPLC to ensure complete conversion of intermediates.
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography for unambiguous determination of molecular geometry, as applied to structurally related N-(chlorophenyl)acetamide derivatives .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as exemplified in PubChem data for analogous compounds .
- NMR spectroscopy (1H/13C) to verify substituent positions and assess purity, with deuterated DMSO or CDCl3 as solvents for solubility optimization .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light (UV-vis) for 1–3 months.
- Monitor degradation via HPLC and compare retention times to fresh samples. Adjust storage recommendations based on observed decomposition pathways (e.g., sulfanyl group oxidation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Employ statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Use a central composite design to identify optimal ethanol/water ratios for recrystallization .
- Apply response surface methodology to balance reaction time and yield, minimizing byproduct formation .
- Validate optimization using kinetic studies (e.g., Arrhenius plots) to model reaction rate dependencies .
Q. What computational strategies are effective in predicting reactivity or metabolic pathways?
- Methodological Answer :
- Density functional theory (DFT) calculations to model electronic properties of the pyrazolo-pyrazine core and predict sites of electrophilic/nucleophilic attack .
- Molecular docking to simulate interactions with biological targets (e.g., enzymes), prioritizing derivatives for in vitro testing .
- QSAR models to correlate structural features (e.g., methoxy group positioning) with observed biological activity, reducing trial-and-error screening .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out experimental variability .
- Meta-analysis : Compare results across multiple studies (e.g., IC50 values) to identify outliers or context-dependent effects (e.g., pH-dependent solubility) .
- Mechanistic studies : Use knock-out models or enzyme inhibition assays to isolate the compound’s primary mode of action from off-target effects .
Q. What strategies are effective in resolving purification challenges for this compound?
- Methodological Answer :
- Countercurrent chromatography (CCC) to separate closely related impurities based on partition coefficients, particularly for sulfanyl-containing analogs .
- Size-exclusion chromatography (SEC) for removing polymeric byproducts formed during coupling reactions .
- Crystallization screening : Test solvents with varying polarities (e.g., ethyl acetate, hexane, methanol) to optimize crystal lattice formation .
Tables of Key Data
| Property | Technique | Reference |
|---|---|---|
| Molecular Weight | HRMS | |
| Crystal Structure | X-ray Diffraction | |
| Solubility in Ethanol | HPLC Purity Analysis | |
| Thermal Stability | TGA/DSC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
